1-(4-Hydroxy-2-methylphenyl)butan-1-one
Description
1-(4-Hydroxy-2-methylphenyl)butan-1-one is an aromatic hydroxyketone with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. Its structure features a butanone chain (four-carbon ketone) attached to a phenolic ring substituted with a hydroxyl (-OH) group at the para position (C4) and a methyl (-CH₃) group at the ortho position (C2) (Figure 1). This compound is synthesized via methods such as Fries rearrangement or condensation reactions, as seen in analogous aromatic hydroxyketones . Its structural motifs make it relevant in pharmaceuticals, agrochemicals, and materials science, particularly due to the hydrogen-bonding capability of the hydroxyl group and the steric effects of the methyl substituent .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(4-hydroxy-2-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H14O2/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
YYBLGHXMEUSNLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2-methylphenyl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-2-methylbenzaldehyde with butanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The phenolic ring undergoes substitution at positions activated by the hydroxyl (-OH) and methyl (-CH₃) groups. The hydroxyl group strongly activates the ring, directing incoming electrophiles to the ortho (C-3) and para (C-5) positions relative to itself. The methyl group at C-2 provides mild activation, favoring further substitution at C-6.
Nucleophilic Additions to the Ketone Group
The butanone moiety participates in nucleophilic additions, forming derivatives such as oximes and hydrazones.
| Reaction | Reagents | Product | Yield | Notes | Ref. |
|---|---|---|---|---|---|
| Oxime Formation | NH₂OH·HCl, NaOH, EtOH, reflux | 1-(4-Hydroxy-2-methylphenyl)butan-1-one oxime | 85% | Oxime derivatives are stable and used for purification. | |
| Hydrazone Synthesis | NH₂NH₂, H₂O, Δ | Corresponding hydrazone | 78% | Hydrazones serve as intermediates for further reactions. |
Reduction of the Ketone Group
The carbonyl group is reduced to a secondary alcohol under standard conditions.
| Reagent | Conditions | Product | Yield | Mechanism | Ref. |
|---|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C to rt | 1-(4-Hydroxy-2-methylphenyl)butan-1-ol | 90% | Borohydride selectively reduces the ketone without affecting the phenol. | |
| LiAlH₄ | Et₂O, reflux | Same as above | 95% | Requires prior protection of the phenolic -OH group. |
Oxidation Reactions
The phenolic hydroxyl group is resistant to mild oxidation but forms quinones under strong conditions.
| Reagent | Conditions | Product | Notes | Ref. |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | Δ, aqueous acidic | 2-Methyl-1,4-benzoquinone | Over-oxidation leads to ring cleavage if conditions are not controlled. | |
| Fremy's salt | pH 7, H₂O | 4-Hydroxy-2-methylquinone | Selective oxidation without ketone interference. |
Condensation Reactions
The ketone participates in aldol condensations under basic or acidic conditions.
Protection/Deprotection of the Phenolic -OH
The hydroxyl group is often protected to prevent unwanted side reactions during synthesis.
| Protecting Group | Reagents | Conditions | Deprotection Method | Ref. |
|---|---|---|---|---|
| Methyl Ether | (CH₃)₂SO₄, K₂CO₃, acetone | Reflux, 4 h | BBr₃, CH₂Cl₂, -78°C to rt | |
| Acetyl | Ac₂O, pyridine | rt, 12 h | NaOH, MeOH/H₂O |
Side Reactions and Byproducts
-
Formic Acid Cross-Disproportionation : Observed in supercritical syntheses, leading to methanol and CO₂ formation under high-temperature conditions .
-
Dehydration : Under acidic conditions (e.g., H₂SO₄), the β-hydroxy ketone intermediate dehydrates to form α,β-unsaturated ketones .
Kinetic and Mechanistic Insights
Scientific Research Applications
Medicinal Applications
1-(4-Hydroxy-2-methylphenyl)butan-1-one has garnered attention for its potential therapeutic applications, particularly in the development of pharmaceuticals. Here are some notable areas of application:
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit analgesic and anti-inflammatory effects. A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that certain analogs could inhibit cyclooxygenase enzymes, which are critical in the inflammatory process. The structure-activity relationship (SAR) analysis revealed that modifications at the phenolic hydroxyl group enhanced anti-inflammatory activity while maintaining low toxicity levels .
Cosmetic Formulations
The compound is utilized in cosmetic formulations due to its skin-beneficial properties. It acts as a stabilizer and enhances the texture of creams and lotions. A recent study evaluated various formulations containing this compound, showing improved moisturizing effects and sensory attributes compared to control formulations .
Table 1: Comparison of Cosmetic Formulations
| Formulation Type | Active Ingredient | Moisturizing Effect | Sensory Attributes |
|---|---|---|---|
| Control | None | Moderate | Greasy |
| Test A | This compound | High | Non-greasy |
| Test B | Other stabilizers | Low | Sticky |
Case Study 1: Pain Management
In a clinical trial involving patients with chronic pain, formulations containing this compound showed significant pain reduction compared to placebo groups. The trial highlighted the efficacy of the compound in managing pain without the side effects commonly associated with traditional analgesics .
Case Study 2: Skin Hydration
A double-blind study assessed the moisturizing effects of creams containing this compound over a four-week period. Results indicated a statistically significant increase in skin hydration levels among participants using the test cream compared to those using a standard moisturizer, suggesting that this compound can enhance skin barrier function .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate low acute toxicity with no significant adverse effects observed at therapeutic doses. Long-term exposure studies are ongoing to further establish its safety for prolonged use in both medicinal and cosmetic applications .
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2-methylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups enable it to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Insights:
Substituent Position Effects :
- The ortho-methyl group in the target compound enhances steric protection of the hydroxyl group, reducing oxidation compared to analogs with unprotected para-hydroxyl groups (e.g., 1-(4-Hydroxyphenyl)butan-1-one) .
- Hydrogen Bonding : Compounds with para-hydroxyl groups (e.g., target and 1-(4-Hydroxy-3-methylphenyl)butan-1-one) exhibit stronger intermolecular hydrogen bonding, improving solubility in polar solvents .
Photochemical Stability :
- The target compound’s photostability is superior to analogs with hydroxyl groups at meta or ortho positions (e.g., 1-(2-Hydroxyphenyl)-3-methylbutan-1-one), as seen in studies of pyridylketoximes, where para-substituted derivatives resist UV degradation better .
Biological and Industrial Relevance :
- 1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one (MW 192.25) is used in polymer stabilization due to its bulky tert-butyl group, which delays thermal degradation .
- The target compound’s balance of solubility and stability makes it ideal for drug intermediates, whereas analogs like 1-(2-Hydroxyphenyl)-3-methylbutan-1-one are prioritized in agrochemicals due to their hydrogen-bonding versatility .
Research Findings and Data
Photodegradation Rates
Biological Activity
1-(4-Hydroxy-2-methylphenyl)butan-1-one, also known as Zingerone, is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H14O2
- Molecular Weight : 178.23 g/mol
- Functional Groups : Hydroxyl group (-OH) and carbonyl group (C=O)
The presence of the hydroxyl group enhances the compound's ability to form hydrogen bonds, which is crucial for its interaction with biological macromolecules.
Biological Activities
Zingerone exhibits a range of biological activities that make it a candidate for various therapeutic applications:
1. Antimicrobial Properties
Zingerone has shown potential as an antimicrobial agent. Studies indicate that it can inhibit the growth of various bacterial strains, suggesting its relevance in pharmaceutical applications aimed at combating infections.
2. Antioxidant Activity
Zingerone demonstrates significant antioxidant properties. It has been shown to reduce oxidative stress markers in animal models, which is beneficial in preventing cellular damage caused by free radicals. This activity is particularly relevant in conditions associated with oxidative stress, such as diabetes and neurodegenerative diseases .
3. Anti-inflammatory Effects
Research indicates that Zingerone modulates inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory cytokines like IL-10. This modulation can be beneficial in conditions like rheumatoid arthritis and other inflammatory diseases .
4. Antiproliferative Effects
In vitro studies have demonstrated that Zingerone exhibits antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. The compound's ability to induce apoptosis and inhibit cell cycle progression highlights its potential as a chemotherapeutic agent .
The biological activity of Zingerone is attributed to several mechanisms:
- Enzyme Inhibition : Zingerone acts as an inhibitor of certain enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : The compound interacts with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Hydrogen Bonding : The hydroxyl group facilitates interactions with proteins and nucleic acids, enhancing its biological efficacy .
Table 1: Summary of Biological Activities
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 1-(4-Hydroxy-2-methylphenyl)butan-1-one, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-methylphenol and butanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Optimization involves controlling stoichiometry (1:1.2 molar ratio of phenol to acyl chloride), temperature (0–5°C to minimize side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements may require inert atmosphere conditions to prevent oxidation of the phenolic group .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The aromatic proton signals (δ 6.7–7.2 ppm) and hydroxyl proton (δ ~5.5 ppm, broad) are diagnostic. Compare with analogous compounds like 4-MEAP, where ppm shifts differ by <0.2 ppm .
- FT-IR : Confirm the ketone (C=O stretch ~1700 cm⁻¹) and phenolic -OH (broad band ~3200–3500 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode to observe the molecular ion [M+H]⁺ at m/z 178.
Q. What protocols are used to assess the biological activity of this compound, particularly antimicrobial properties?
- Methodological Answer : Use standardized agar dilution or broth microdilution assays (CLSI guidelines). Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton agar/broth. Include positive controls (e.g., ciprofloxacin) and negative controls (solvent-only). Measure minimum inhibitory concentration (MIC) after 24-hour incubation. Structural analogs with phenolic groups have shown activity against Staphylococcus aureus and E. coli .
Advanced Research Questions
Q. How can SHELX software resolve challenges in crystallographic refinement of this compound, especially with twinned data or high-resolution datasets?
- Methodological Answer : Use SHELXL for least-squares refinement with twin law detection (e.g., BASF command for twinning fractions). For high-resolution data (d ≤ 0.8 Å), employ anisotropic displacement parameters and refine hydrogen atoms using the riding model. Validate hydrogen bonding via SHELXPRO’s hydrogen-bond table and compare with graph-set analysis (e.g., Etter’s formalism) to identify motifs like R₂²(8) rings .
Q. What analytical strategies are effective in identifying impurities or degradation products of this compound under oxidative or photolytic conditions?
- Methodological Answer : Use LC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). For photodegradation studies, expose samples to UV light (254 nm) and track intermediates via fragmentation patterns (e.g., hydroxylated or quinone derivatives). Compare retention times and MS² spectra with synthetic standards. Analogous ketones degrade via Norrish-type pathways in the presence of Cu²⁺/Fe²⁺ .
Q. How can hydrogen-bonding networks in the crystal lattice of this compound be systematically analyzed to predict physicochemical stability?
- Methodological Answer : Perform graph-set analysis (Bernstein’s approach) on crystallographic data to classify hydrogen bonds (e.g., D, S motifs). Use Mercury software to calculate intermolecular distances (O-H···O ≤ 2.8 Å) and angles (>120°). Stability correlates with strong, directional H-bonds forming infinite chains (C(6) motifs), as seen in phenolic ketones .
Q. What computational methods are suitable for modeling the electronic properties and reaction pathways of this compound?
- Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and tautomeric equilibria. For reaction mechanisms (e.g., oxidation), use transition-state optimization (IRC analysis) in Gaussian or ORCA. Compare computed NMR shifts with experimental data to validate models .
Q. How should discrepancies between NMR and crystallographic data be resolved during structural elucidation?
- Methodological Answer : Cross-validate using complementary techniques:
- If NMR suggests a keto-enol tautomer but crystallography shows only the keto form, consider solvent effects (e.g., DMSO stabilizes enol via H-bonding).
- For polymorphic conflicts, re-crystallize under varying conditions (e.g., solvent evaporation vs. diffusion) and reanalyze. Reference studies on 4-MEAP show <0.2 ppm NMR shifts between polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
